

AZ10606120 dihydrochloride toxicity and side effects in animal models

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Compound of Interest

Compound Name: AZ10606120 dihydrochloride

Cat. No.: B10769028

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Technical Support Center: AZ10606120 Dihydrochloride

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **AZ10606120 dihydrochloride** in animal models. The information is based on currently available scientific literature.

Frequently Asked Questions (FAQs)

Q1: What is the reported toxicity of **AZ10606120 dihydrochloride** in animal models?

A1: Published research on the use of AZ10606120 in various cancer models, including pancreatic, mesothelioma, breast, melanoma, and neuroblastoma, has stated that its usage was associated with "negligible side-effects".^[1] However, it is important to note that detailed, quantitative toxicology studies such as LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect Level) values are not publicly available in the reviewed literature. The primary focus of these studies has been on the compound's efficacy as a P2X7 receptor antagonist.

Q2: Are there any specific side effects of **AZ10606120 dihydrochloride** that have been documented in animal studies?

A2: The available scientific literature does not detail specific side effects of **AZ10606120 dihydrochloride** in animal models. The term "negligible side-effects" is used, but a specific profile of adverse events has not been published.[1] Therefore, researchers should implement careful monitoring for any unexpected clinical signs in their animal subjects.

Q3: What are the typical doses of **AZ10606120 dihydrochloride** used in in vivo animal efficacy studies?

A3: Dosing regimens for **AZ10606120 dihydrochloride** in animal efficacy studies have varied depending on the cancer model and administration route. For example, a dose of 100 µg/kg administered intraperitoneally every two days has been used in a rat model of streptozotocin-induced VEGF and IL-6 expression.[2] In a mouse model of HL-60 tumor growth, a dose of 5 mg/kg was administered intramuscularly.[2] Researchers should consult the specific literature for their model of interest to determine an appropriate starting dose.

Q4: What should I do if I observe adverse effects in my animal model during an experiment with **AZ10606120 dihydrochloride**?

A4: If you observe adverse effects, it is crucial to systematically troubleshoot the issue. Consider the following steps:

- **Dose Reduction:** The observed toxicity may be dose-dependent. Consider reducing the dose in a pilot study to determine a better-tolerated level.
- **Vehicle Control:** Ensure that the vehicle used to dissolve and administer **AZ10606120 dihydrochloride** is not contributing to the observed toxicity. Always include a vehicle-only control group.
- **Route of Administration:** The route of administration can influence the pharmacokinetic and toxicokinetic profile of a compound. If feasible, consider alternative administration routes.
- **Animal Health Monitoring:** Implement a comprehensive plan for monitoring animal health, including regular body weight measurements, food and water intake, clinical observations (e.g., changes in posture, activity, grooming), and, if necessary, hematology and clinical chemistry.

- Consult a Veterinarian: For any severe or unexpected adverse events, consult with a laboratory animal veterinarian.

Q5: How does **AZ10606120 dihydrochloride** work?

A5: **AZ10606120 dihydrochloride** is a potent and selective antagonist of the P2X7 receptor (P2X7R).^{[2][3][4][5][6]} The P2X7R is an ATP-gated ion channel. By blocking this receptor, AZ10606120 can inhibit downstream signaling pathways that are involved in inflammation and tumor growth.^[7] In cancer models, this inhibition has been shown to reduce tumor cell proliferation and invasion.^[7]

Quantitative Data from Animal Efficacy Studies

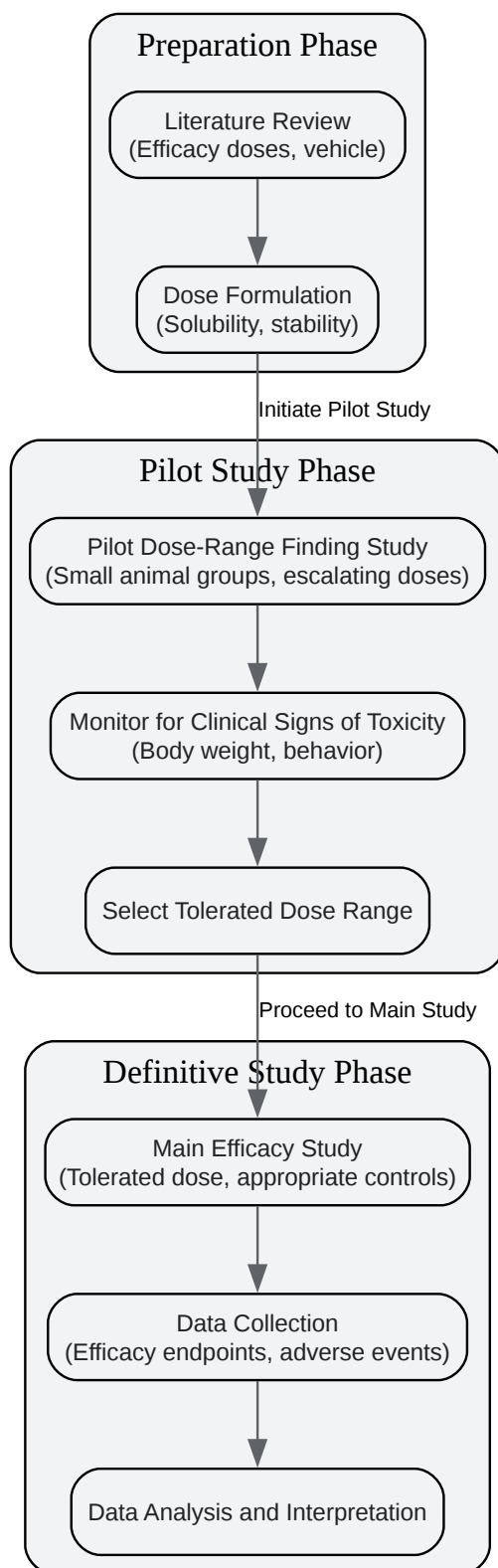
The following table summarizes dosing information for **AZ10606120 dihydrochloride** from published in vivo efficacy studies. Note that this data pertains to efficacy, not formal toxicity studies.

Animal Model	Cancer/Disease Model	Dose	Route of Administration	Frequency	Reference
Rat	Streptozotocin-induced VEGF and IL-6 expression	100 µg/kg	Intraperitoneal (i.p.)	Every 2 days for 15 days	^[2]
Mouse	LPS-induced anhedonia	2 mg/kg	Intraperitoneal (i.p.)	Not specified	^[2]
Nude Mouse	HL-60 tumor growth	5 mg/kg	Intramuscular (i.m.)	Not specified	^[2]
Mouse	Mesothelioma xenograft	Not specified	Subcutaneous or Intraperitoneal	Not specified	^[7]

Experimental Protocols & Methodologies

General Troubleshooting Workflow for In Vivo Studies

When initiating in vivo studies with a compound like **AZ10606120 dihydrochloride**, for which public toxicity data is limited, a cautious and systematic approach is recommended. The following workflow outlines key steps for researchers.

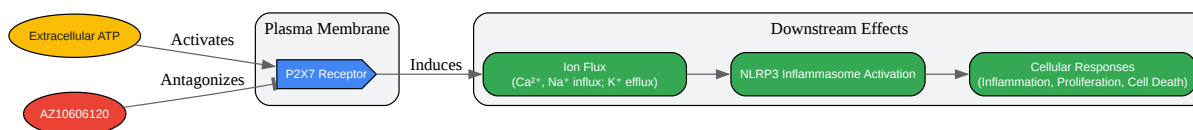


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Caption: General workflow for initiating in vivo studies with limited toxicity data.

P2X7R Signaling Pathway

AZ10606120 dihydrochloride acts by antagonizing the P2X7 receptor. Understanding the basic signaling pathway of this receptor can provide context for its biological effects.



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Caption: Simplified signaling pathway of the P2X7 receptor.

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